molecular formula C10H9Cl2N B2883641 8-chloro-2-methylquinolinehydrochloride CAS No. 1268593-83-4

8-chloro-2-methylquinolinehydrochloride

Cat. No.: B2883641
CAS No.: 1268593-83-4
M. Wt: 214.09
InChI Key: ZTSKPSQTCNZQNW-UHFFFAOYSA-N
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Description

8-chloro-2-methylquinolinehydrochloride is an organic compound with the molecular formula C10H9Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux in a suitable solvent.

Industrial Production Methods

Industrial production of 8-chloro-2-methylquinolinehydrochloride may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-methylquinolinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

8-chloro-2-methylquinolinehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-2-methylquinolinehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the chlorine substituent but shares the quinoline core structure.

    8-Chloroquinoline: Similar structure but without the methyl group at the 2-position.

    Quinoline: The parent compound without any substituents

Uniqueness

8-chloro-2-methylquinolinehydrochloride is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potency and selectivity in various applications compared to its analogues .

Properties

IUPAC Name

8-chloro-2-methylquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSKPSQTCNZQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268593-83-4
Record name 8-chloro-2-methylquinoline hydrochloride
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